[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-
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Overview
Description
[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- is a heterocyclic compound that features a triazole ring fused to a quinazoline moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes the use of eco-compatible catalysts and reaction conditions to ensure sustainability and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the quinazoline moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aryl amines and alkyl halides are frequently employed.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the quinazoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound serves as a versatile scaffold for the synthesis of novel biologically active molecules. It is used in the development of antibacterial, antifungal, and antiviral agents .
Biology: In biological research, [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- is studied for its potential to inhibit specific enzymes and pathways involved in disease processes .
Medicine: The compound has shown promise in the development of new therapeutic agents for the treatment of infectious diseases, cancer, and inflammatory conditions .
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a building block for the production of various chemical products .
Mechanism of Action
The mechanism of action of [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound can interfere with key biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-c]quinazolin-2-amine: This compound shares a similar triazole-quinazoline structure but differs in the position of the triazole ring fusion.
[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one: Another triazole-fused heterocycle with distinct biological activities.
Uniqueness: The unique positioning of the triazole ring in [1,2,3]triazolo[1,5-a]quinazolin-5-amine, 3-phenyl- imparts distinct chemical properties and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable entity in research and industry .
Properties
Molecular Formula |
C15H11N5 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
3-phenyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C15H11N5/c16-14-11-8-4-5-9-12(11)20-15(17-14)13(18-19-20)10-6-2-1-3-7-10/h1-9H,(H2,16,17) |
InChI Key |
IVPGWUCQJZGHMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N |
Origin of Product |
United States |
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